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molecular formula C13H10F3NO3 B8376588 Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-

Benzenemethanol, 3-hydroxy-5-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-

Cat. No. B8376588
M. Wt: 285.22 g/mol
InChI Key: WDXMIJVMJIDYPB-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

3,5-Dihydroxybenzyl alcohol (5.0 g, 40 mmol), 2-chloro-5-trifluoromethyl-pyridine (7.13 g, 39.2 mmol) and potassium carbonate (6.16 g, 44.6 mmol) were suspended in dimethylformamide (100 mL) and heated to 100° C. After stirring for 16 h, the reaction was cooled to room temperature and partitioned between water (500 mL) and ethyl acetate. The organic layer was separated and the aqueous was extracted again with ethyl acetate. The combined organic layer was dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography (10-75%, EtOAc:heptane) to afford the title compound (2.32 g, 20% yield) as a thick oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two
Quantity
6.16 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH2:5][OH:6].Cl[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:6][CH2:5][C:4]1[CH:7]=[C:8]([OH:10])[CH:9]=[C:2]([O:1][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][N:13]=2)[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(CO)C=C(C1)O
Step Two
Name
Quantity
7.13 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
6.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (500 mL) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted again with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (10-75%, EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC=1C=C(C=C(C1)OC1=NC=C(C=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.32 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 20.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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